molecular formula C9H12N2OSi B6208258 3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one CAS No. 2742660-13-3

3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one

Cat. No.: B6208258
CAS No.: 2742660-13-3
M. Wt: 192.3
InChI Key:
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Description

3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one is a synthetic organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a dihydropyrazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one typically involves the following steps:

    Formation of the Ethynyl Intermediate: The ethynyl group is introduced through a reaction involving trimethylsilylacetylene and a suitable halogenated precursor under palladium-catalyzed coupling conditions.

    Cyclization to Form the Dihydropyrazinone Ring: The intermediate is then subjected to cyclization reactions, often involving nitrogen-containing reagents, to form the dihydropyrazinone ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions followed by cyclization under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the dihydropyrazinone ring, potentially converting it to a fully saturated pyrazinone.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.

    Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are effective for desilylation reactions.

Major Products:

    Oxidation Products: Various oxidized forms of the ethynyl group.

    Reduction Products: Saturated pyrazinone derivatives.

    Substitution Products: Compounds with different functional groups replacing the trimethylsilyl group.

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biology and Medicine:

    Drug Development: The compound’s derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

    Bioconjugation: It can be used in the modification of biomolecules for imaging and therapeutic applications.

Industry:

    Electronics: The compound is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, depending on its application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing the electronic properties of the catalyst. In biological systems, its derivatives may interact with cellular targets, disrupting key biological pathways and exhibiting therapeutic effects.

Comparison with Similar Compounds

    3-[2-(Trimethylsilyl)ethynyl]pyrazin-2-one: Lacks the dihydro component, leading to different reactivity and applications.

    3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyridin-2-one: Similar structure but with a pyridine ring, offering different electronic properties.

Uniqueness: 3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one is unique due to the combination of the trimethylsilyl-ethynyl group and the dihydropyrazinone ring, which imparts distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

2742660-13-3

Molecular Formula

C9H12N2OSi

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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